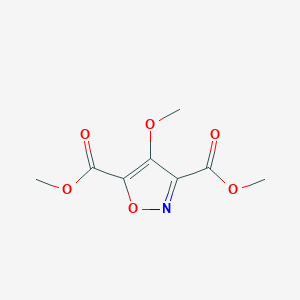
Chlorobenzene-3,5-D2
Overview
Description
Chlorobenzene-3,5-D2, also known as Chloro(3,5-2H2)benzene, is a deuterated form of chlorobenzene. It is a colorless, flammable liquid with a molecular formula of C6H3ClD2. This compound is used in various scientific research applications due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorobenzene-3,5-D2 can be synthesized through the deuteration of chlorobenzene. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic deuteration of chlorobenzene using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of chlorobenzene and deuterium gas over a palladium catalyst bed. The reaction conditions are optimized to achieve high yields and purity of the deuterated product.
Chemical Reactions Analysis
Types of Reactions
Chlorobenzene-3,5-D2 undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of deuterated phenol.
Oxidation Reactions: It can be oxidized to form deuterated chlorobenzene derivatives.
Reduction Reactions: this compound can be reduced to form deuterated benzene.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Deuterated Phenol: Formed through nucleophilic substitution.
Deuterated Chlorobenzene Derivatives: Formed through oxidation.
Deuterated Benzene: Formed through reduction.
Scientific Research Applications
Chlorobenzene-3,5-D2 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of chlorobenzene in various chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of chlorobenzene in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of chlorobenzene-based drugs.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mechanism of Action
The mechanism of action of Chlorobenzene-3,5-D2 involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect, which can alter the rate of reaction and the stability of intermediates.
Comparison with Similar Compounds
Chlorobenzene-3,5-D2 can be compared with other deuterated and non-deuterated chlorobenzene derivatives:
Chlorobenzene: The non-deuterated form, which is widely used as a solvent and intermediate in chemical synthesis.
Deuterated Chlorobenzene (Chlorobenzene-D5): Another deuterated form with five deuterium atoms, used in similar applications as this compound but with different isotopic labeling patterns.
Fluorobenzene: A similar halobenzene compound with a fluorine atom instead of chlorine, used in different chemical and industrial applications.
This compound is unique due to its specific deuterium labeling, which makes it valuable for isotopic studies and applications where precise tracking of molecular transformations is required.
Properties
IUPAC Name |
1-chloro-3,5-dideuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPPADPHJFYWMZ-PBNXXWCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1)Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2E)-3-(dimethylamino)-2-[(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acrylate](/img/structure/B1429485.png)



![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1429489.png)


![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1429496.png)



![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1429503.png)
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B1429504.png)
